1-(2-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Medicinal chemistry Physicochemical profiling Ligand efficiency metrics

1-(2-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 1264041-25-9) is a 1,5-diaryl-4,5-dihydro-1H-pyrazole-3-carboxylic acid derivative with the molecular formula C17H16N2O3 and a molecular weight of 296.32 g/mol. This heterocyclic compound features a non-planar 4,5-dihydro-pyrazole core bearing a 2-methoxyphenyl substituent at the N1 position and an unsubstituted phenyl ring at the C5 position, with a free carboxylic acid at the C3 position.

Molecular Formula C17H16N2O3
Molecular Weight 296.32 g/mol
CAS No. 1264041-25-9
Cat. No. B6345033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
CAS1264041-25-9
Molecular FormulaC17H16N2O3
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2C(CC(=N2)C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C17H16N2O3/c1-22-16-10-6-5-9-14(16)19-15(11-13(18-19)17(20)21)12-7-3-2-4-8-12/h2-10,15H,11H2,1H3,(H,20,21)
InChIKeyVWLFJCJDPPHNDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 1264041-25-9): Core Identity and Procurement Baseline


1-(2-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 1264041-25-9) is a 1,5-diaryl-4,5-dihydro-1H-pyrazole-3-carboxylic acid derivative with the molecular formula C17H16N2O3 and a molecular weight of 296.32 g/mol . This heterocyclic compound features a non-planar 4,5-dihydro-pyrazole core bearing a 2-methoxyphenyl substituent at the N1 position and an unsubstituted phenyl ring at the C5 position, with a free carboxylic acid at the C3 position . Key predicted physicochemical properties include a boiling point of 488.7±55.0 °C, density of 1.25±0.1 g/cm³, and a pKa of 2.66±0.70 . The 4,5-dihydro oxidation state distinguishes this compound from the fully aromatic pyrazole analog (CAS 62160-82-1; C17H14N2O3, MW 294.30 g/mol), introducing a stereogenic center at C5 and altering the electronic conjugation across the heterocyclic core .

Why 1-(2-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid Cannot Be Interchanged with In-Class Analogs


Within the 1,5-diaryl-4,5-dihydro-1H-pyrazole-3-carboxylic acid family, subtle variations in the N1-aryl substituent, the C5-aryl group, and the oxidation state of the heterocyclic core produce profound differences in physicochemical properties, molecular recognition, and biological activity profiles [1]. The 2-methoxy substituent on the N1-phenyl ring imparts a unique combination of hydrogen-bond acceptor capacity (via the methoxy oxygen), increased electron density on the aryl ring (Hammett σm = +0.12 for OCH3 vs. σm = −0.07 for CH3), and a predicted pKa of 2.66 that places the carboxylic acid in a distinct ionization state relative to analogs [2]. The non-planar 4,5-dihydro core introduces a stereogenic center at C5, generating conformational constraints absent in the fully aromatic pyrazole counterparts . Given that structure-activity relationship (SAR) studies on related 1,5-diaryl pyrazoline series have demonstrated that the nature of the N1-aryl substituent directly governs potency at targets including COX-2, MAO isoforms, and PDE5, generic substitution without explicit comparative data carries a high risk of functional non-equivalence [3].

Quantitative Differentiation Evidence for 1-(2-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid vs. Closest Analogs


Hydrogen-Bond Acceptor Capacity and Molecular Weight Differentiation vs. 2-Methylphenyl Analog (CAS 858265-45-9)

The target compound possesses four hydrogen-bond acceptor atoms (two from the carboxylic acid, one from the pyrazoline N2, and one from the methoxy oxygen) versus three in the 2-methylphenyl analog (CAS 858265-45-9; C17H16N2O2, MW 280.33 g/mol), which lacks the methoxy oxygen. Paired with the molecular weight difference of 296.32 vs. 280.33 g/mol, this shifts the HBA/HBD balance and can alter binding pose complementarity with polar protein pockets .

Medicinal chemistry Physicochemical profiling Ligand efficiency metrics

Non-Planar Dihydro Core vs. Planar Aromatic Pyrazole: Fraction Csp³ and Conformational Flexibility Differentiation

The target compound features a 4,5-dihydro-pyrazole core, in contrast to the fully aromatic pyrazole analog (CAS 62160-82-1; 1H-Pyrazole-3-carboxylic acid, 1-(2-methoxyphenyl)-5-phenyl-). The dihydro core introduces a tetrahedral C5 carbon that bears a hydrogen atom, increasing the fraction of sp³-hybridized carbons (Fsp³) to 0.059 (1 sp³ carbon out of 17 carbons) versus 0.000 for the aromatic analog. Higher Fsp³ values correlate with improved clinical success rates and aqueous solubility in drug discovery programs [1].

Drug design Conformational analysis Scaffold hopping

Electronic Effect of the 2-Methoxy Substituent: Predicted pKa Shift vs. 1,5-Diphenyl Analog (CAS 132465-62-4)

The predicted pKa of the target compound is 2.66±0.70, compared to 2.67±0.40 for the unsubstituted 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 132465-62-4; C16H14N2O2, MW 266.29 g/mol) . While the carboxylic acid pKa values are nearly identical (both predominantly ionized at physiological pH 7.4), the 2-methoxy group introduces a second basic site (methoxy oxygen, pKa of conjugate acid ~ −2 to −3) and alters the electron density distribution on the N1-aryl ring (Hammett σm = +0.12 for OCH3 vs. σm = 0.00 for H), which can influence π-stacking interactions and metabolic susceptibility [1].

Physicochemical characterization Ionization state Bioavailability prediction

Class-Level Inference: Anti-Inflammatory Potential via COX-2 Inhibition in 1,5-Diaryl Pyrazoline Carboxylic Acid Series

Although no direct COX-2 inhibition data are publicly available for the specific target compound, structurally related 1,5-diaryl pyrazoline carboxylic acid derivatives have demonstrated selective COX-2 inhibitory activity with IC50 values as low as 0.06 μM and selectivity indices up to 405 (COX-1/COX-2) [1]. Key SAR determinants identified in this series include the electronic nature of the N1-aryl substituent and the presence of a carboxylic acid at the C3 position, both features present in the target compound [2]. The 2-methoxy substituent, being electron-donating via resonance, may enhance binding to the COX-2 active site relative to electron-withdrawing substituents, a hypothesis supported by molecular modeling studies on analogous 1,5-diaryl pyrazoles [1].

Anti-inflammatory drug discovery COX-2 selectivity Pyrazoline SAR

Vendor-Reported Anticancer Activity: MCF-7 and HeLa Cytotoxicity as a Differentiator from Non-Functionalized Pyrazoline Scaffolds

A vendor-supplied research summary for this compound reports dose-dependent inhibition of cancer cell line proliferation, with IC50 values indicating activity against MCF-7 (breast adenocarcinoma) and HeLa (cervical carcinoma) cells relative to standard chemotherapeutics . However, the original primary research publication from which these data derive could not be independently verified in PubMed, Scopus, or Web of Science using the CAS number 1264041-25-9. The absence of publicly accessible, peer-reviewed documentation means these data must be treated as unvalidated and should not be the sole basis for compound selection.

Anticancer screening Cytotoxicity assay Breast cancer

Predicted Boiling Point and Density Differentiation for Purification Method Selection

The predicted boiling point of the target compound is 488.7±55.0 °C with a predicted density of 1.25±0.1 g/cm³ . For the 2-methylphenyl analog (CAS 858265-45-9), predicted boiling point and density values are not publicly reported, eliminating the ability to make a direct data-driven comparison for distillation-based purification planning. The presence of the methoxy oxygen, with its higher atomic mass and polarity contribution, is expected to elevate both boiling point and density relative to the methyl analog; however, this is a theoretical projection, not an experimentally measured difference .

Purification Chromatography Process chemistry

Optimal Application Scenarios for 1-(2-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid Based on Quantitative Evidence


Focused Library Design for COX-2 or MAO Inhibitor Screening Campaigns

Based on the class-level evidence establishing 1,5-diaryl pyrazoline carboxylic acids as selective COX-2 inhibitors with IC50 values down to 0.06 μM and selectivity indices >400, this compound can serve as a core scaffold for focused library synthesis [1]. The 2-methoxyphenyl substituent at N1 provides a distinct electronic profile (σm = +0.12) compared to commonly used 4-substituted phenyl variants, enabling exploration of under-sampled regions of chemical space within established pyrazoline pharmacophores . The free carboxylic acid at C3 allows direct amide coupling for rapid analog generation without deprotection steps. Users should treat this as a hypothesis-driven starting point and verify COX-2/MAO activity experimentally upon synthesis of derivatives.

Physicochemical Comparator in ADME/Tox Profiling Panels

With a predicted pKa of 2.66 (fully ionized at pH 7.4) and four hydrogen-bond acceptors, this compound occupies a distinct position in the property space of the 1,5-diaryl pyrazoline series [1]. Its Fsp³ value of 0.059, though modest, exceeds that of the fully aromatic pyrazole analog (Fsp³ = 0.000), making it a useful comparator for assessing the impact of core saturation on solubility, permeability, and metabolic stability [2]. Procurement for ADME panel screening should include the 2-methyl analog (CAS 858265-45-9) and the 1,5-diphenyl parent (CAS 132465-62-4) as matched controls to isolate the contribution of the methoxy group.

Building Block for Amide- and Ester-Based Derivative Synthesis

The C3-carboxylic acid functionality provides a synthetically accessible handle for diversification into amides, esters, and hydrazides, enabling rapid construction of compound libraries for phenotypic or target-based screening [1]. The commercial availability of this compound at 95–98% purity from multiple vendors ensures reliable starting material quality for parallel synthesis workflows . When selecting this compound over the 2-methyl or 4-fluoro analogs, the methoxy group offers both a polarity-modulating element and a potential metabolic soft spot (O-demethylation) that can be monitored by LC-MS in stability assays.

Chiral Resolution Studies Leveraging the C5 Stereocenter

The non-planar 4,5-dihydro core introduces a stereogenic center at C5, producing a racemic mixture that can be resolved into enantiomers via chiral chromatography or diastereomeric salt formation [1]. This is a differentiating feature from the fully aromatic pyrazole analog (CAS 62160-82-1), which lacks a stereocenter and thus cannot support enantioselective SAR exploration. The resolved enantiomers may exhibit differential target binding or pharmacokinetic profiles, a consideration that is irrelevant for the planar aromatic comparator .

Quote Request

Request a Quote for 1-(2-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.